An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile
Introduction: Unveiling a Scaffold of Interest in Modern Drug Discovery
3-Amino-4-(pyrrolidin-1-yl)benzonitrile is a small organic molecule that has garnered interest within the medicinal chemistry landscape. Its structure, which marries a benzonitrile moiety with a pyrrolidine ring, is reminiscent of scaffolds found in compounds targeting a variety of biological pathways. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile component in drug design, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] The benzonitrile group, particularly the nitrile functionality, is a known bioisostere for various functional groups and can participate in key hydrogen bonding interactions within enzyme active sites.[2][3]
While this specific compound is not extensively documented in public literature, its structural analogs have shown significant activity as inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1), a key target in epigenetic cancer therapy.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile, offering both predicted data and detailed, field-proven protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related chemical entities.
Core Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₃N₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 187.24 g/mol | Influences diffusion rates and compliance with "Rule of 5". |
| Melting Point | 150-160 °C | Indicator of purity and lattice energy. |
| Boiling Point | ~390 °C at 760 mmHg | Relevant for purification and stability at high temperatures. |
| Aqueous Solubility | Moderately Soluble | Critical for bioavailability and formulation as an oral therapeutic. |
| LogP (Octanol/Water) | 1.8 - 2.2 | Measures lipophilicity, affecting membrane permeability and ADME properties. |
| pKa (Most Basic) | 8.5 - 9.5 (Pyrrolidine N) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (Most Acidic) | > 14 (Aromatic Amine N-H) | The aromatic amine is weakly acidic and unlikely to be deprotonated under physiological conditions. |
| Polar Surface Area | ~50 Ų | Influences membrane permeability and interactions with polar residues in binding sites. |
| H-Bond Donors | 1 (Amine N-H) | Potential for hydrogen bonding interactions with biological targets. |
| H-Bond Acceptors | 3 (Pyrrolidine N, Nitrile N, Amine N) | Multiple sites for hydrogen bonding, contributing to target affinity and solubility. |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
The following section provides detailed, step-by-step protocols for the empirical validation of the predicted physicochemical properties. The methodologies are designed to be self-validating and include explanations of the underlying principles and critical parameters.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will lead to a depressed and broader melting range.[4][6]
Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: Finely crush a small amount (1-2 mg) of dry 3-Amino-4-(pyrrolidin-1-yl)benzonitrile on a clean, dry surface.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a column height of 1-2 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.[8]
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[6]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2°C per minute.[4]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the precise determination at least twice. Consistent results across replicates validate the measurement.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's bioavailability.[9] Both kinetic and thermodynamic solubility are important parameters in drug discovery. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), which is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility.[10]
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Dilution: Add the DMSO stock solution to the aqueous buffer in increasing amounts to create a range of concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Detection: Measure the turbidity (or light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the baseline.
Caption: High-Throughput Kinetic Solubility Workflow.
pKa Determination
The pKa value dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets. For 3-Amino-4-(pyrrolidin-1-yl)benzonitrile, the most basic center is expected to be the pyrrolidine nitrogen. Potentiometric titration is a robust method for determining pKa.[11][12]
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent mixture (e.g., methanol/water) to a final concentration of approximately 1-5 mM.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
-
Validation: The sharpness of the inflection point in the titration curve is an indicator of the accuracy of the measurement. The experiment should be repeated to ensure reproducibility.
Spectroscopic and Chromatographic Characterization
A suite of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.[1][13]
Protocol: 1H and 13C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used.[14]
-
Spectral Analysis:
-
¹H NMR: Chemical shifts will indicate the electronic environment of the protons. Integration of the peaks should correspond to the number of protons in each environment. Coupling patterns (splitting) will reveal adjacent protons, confirming the connectivity of the pyrrolidine and aromatic rings.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms. Chemical shifts will help identify the nitrile, aromatic, and aliphatic carbons.
-
B. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis.
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (likely around 254 nm and 280 nm due to the aromatic system).
-
-
Analysis: Inject the sample. A pure compound should ideally show a single, sharp peak. The retention time is a characteristic of the compound under the specific conditions. The peak area can be used for quantification against a standard curve. Purity can be estimated by the area percentage of the main peak.[15][16]
C. Mass Spectrometry (MS)
MS provides the exact mass of the molecule, confirming its elemental composition.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Introduction: Infuse a dilute solution of the compound directly into the mass spectrometer or analyze the eluent from an HPLC separation.
-
Ionization: Use positive ion mode ESI, which will protonate the basic amine groups.
-
Mass Analysis: Acquire the mass spectrum. The primary ion observed should correspond to the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula C₁₁H₁₃N₃.[17]
Caption: Integrated Analytical Workflow for Compound Characterization.
Conclusion: A Foundation for Further Investigation
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile. While the provided quantitative data are based on computational predictions, they offer a robust starting point for any research campaign. The detailed experimental protocols outlined herein are based on established, reliable methodologies and are designed to enable researchers to generate high-quality, empirical data. A thorough characterization of these fundamental properties is an indispensable first step in the journey of drug discovery and development, paving the way for meaningful biological evaluation and the potential optimization of this promising chemical scaffold.
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